molecular formula C11H21N3O5 B14252680 L-Serine, glycyl-L-leucyl- CAS No. 403703-77-5

L-Serine, glycyl-L-leucyl-

Cat. No.: B14252680
CAS No.: 403703-77-5
M. Wt: 275.30 g/mol
InChI Key: NNCSJUBVFBDDLC-YUMQZZPRSA-N
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Description

L-Serine, glycyl-L-leucyl- is a dipeptide compound composed of L-serine, glycine, and L-leucine It is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, glycyl-L-leucyl- typically involves the coupling of L-serine, glycine, and L-leucine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of L-Serine, glycyl-L-leucyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overproduce L-serine, which can then be coupled with glycine and L-leucine to form the desired dipeptide . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

L-Serine, glycyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can lead to the formation of a keto group, while reduction can revert it back to a hydroxyl group .

Scientific Research Applications

L-Serine, glycyl-L-leucyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Serine, glycyl-L-leucyl- involves its interaction with various molecular targets and pathways. L-serine is a precursor for the synthesis of glycine and D-serine, which are co-agonists of NMDA receptors in the central nervous system. This interaction is crucial for neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, L-serine is involved in the synthesis of sphingolipids, which are essential for cell membrane integrity and signaling .

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-glutamic acid
  • Glycyl-L-aspartic acid
  • Glycyl-L-alanine

Uniqueness

L-Serine, glycyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. Unlike glycyl-L-glutamic acid and glycyl-L-aspartic acid, which have acidic side chains, L-Serine, glycyl-L-leucyl- has a neutral side chain, making it more suitable for certain biological applications .

Properties

CAS No.

403703-77-5

Molecular Formula

C11H21N3O5

Molecular Weight

275.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H21N3O5/c1-6(2)3-7(13-9(16)4-12)10(17)14-8(5-15)11(18)19/h6-8,15H,3-5,12H2,1-2H3,(H,13,16)(H,14,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

NNCSJUBVFBDDLC-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

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